4-[(methoxyimino)methyl]benzoic acid is an organic compound characterized by its unique structure and functional groups. This compound consists of a benzoic acid moiety with a methoxyimino methyl substituent, which contributes to its chemical properties and potential applications in various scientific fields.
The compound is synthesized through organic reactions involving benzoic acid derivatives and methoxyimino reagents. Its structural formula can be derived from the combination of these components, leading to its classification as an aromatic carboxylic acid.
4-[(methoxyimino)methyl]benzoic acid is classified under:
The synthesis of 4-[(methoxyimino)methyl]benzoic acid can be achieved through several methods, typically involving the following steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Common reagents may include methyl iodide for methylation and hydroxylamine for forming oxime derivatives.
4-[(methoxyimino)methyl]benzoic acid has a molecular formula of C10H11N1O3, with a molecular weight of approximately 195.20 g/mol. The structure features:
The compound's structural data can be represented in various forms such as:
C(C(=O)O)C(=NOC)C1=CC=CC=C1
InChI=1S/C10H11NO3/c1-13-12(11)10(14)9-5-3-2-4-8(9)6-7/h2-5,10H,6H2,1H3
4-[(methoxyimino)methyl]benzoic acid can participate in various chemical reactions including:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to facilitate the transformation while minimizing side products.
The mechanism of action for 4-[(methoxyimino)methyl]benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the methoxyimino group enhances its reactivity and potential binding affinity towards specific biological molecules.
Research indicates that this compound may exhibit antimicrobial or anti-inflammatory properties due to its structural characteristics, though detailed studies are required to elucidate specific mechanisms at the molecular level.
4-[(methoxyimino)methyl]benzoic acid exhibits several notable physical properties:
The chemical properties include:
4-[(methoxyimino)methyl]benzoic acid finds applications in various scientific fields:
CAS No.: 32904-22-6
CAS No.: 864821-90-9
CAS No.: 26532-22-9
CAS No.:
CAS No.: